Tetrabutylammonium bibenzoate

Description

Properties

IUPAC Name |

benzoic acid;tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNBROSTQFHOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454492 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116263-39-9 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of tetrabutylammonium bibenzoate

An In-depth Technical Guide on Tetrabutylammonium Bibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

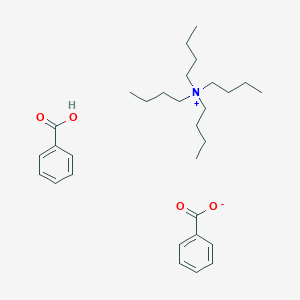

This compound is an organic salt with the chemical formula C₃₀H₄₇NO₄.[1][2][3] It is composed of a tetrabutylammonium cation and a hydrogen bis(benzoate) anion.[4] The anion, also referred to as bibenzoate or bioxyanion, consists of two benzoate moieties linked by a short, strong hydrogen bond.[1][4] This compound is notable for its solubility in organic solvents, a property conferred by the bulky, lipophilic tetrabutylammonium cation, which makes it a useful reagent in various organic reactions.[4][5] This guide provides a detailed overview of its chemical structure, based on available crystallographic and spectroscopic data.

Chemical Structure and Nomenclature

This compound is an ionic compound. Its structure is best understood by examining its constituent ions: the tetrabutylammonium cation and the hydrogen bis(benzoate) anion.

Tetrabutylammonium Cation

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, consists of a central nitrogen atom covalently bonded to four butyl chains. The nitrogen atom bears a positive charge. The four alkyl chains are arranged tetrahedrally around the nitrogen. This large, sterically hindered, and lipophilic cation is responsible for the compound's solubility in many nonpolar organic solvents.[5]

Hydrogen Bis(benzoate) Anion

The "bibenzoate" anion is more accurately described as the hydrogen bis(benzoate) anion, [(C₆H₅COO)₂H]⁻.[4] This anion is a homodimer of two benzoate units. It is formed from a benzoate anion (C₆H₅COO⁻) and its conjugate acid, benzoic acid (C₆H₅COOH).[2]

The two benzoate residues are linked by a short and strong hydrogen bond between the carboxylic oxygen atoms.[4] Carboxylic acids are well-known to form hydrogen-bonded dimers.[6][7][8] In the case of the hydrogen bis(benzoate) anion, the proton is shared between the two benzoate moieties, resulting in a symmetric or near-symmetric O–H–O bond.[4]

The IUPAC name for this compound is tetrabutylammonium hydrogen bis(benzoate).[4] It is also known by synonyms such as N,N,N-Tributyl-1-butanaminium Bibenzoate and Bioxyanion.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 116263-39-9 | [1][9][10] |

| Molecular Formula | C₃₀H₄₇NO₄ | [1][2][3] |

| Molecular Weight | 485.70 g/mol | [1][2] |

| IUPAC Name | benzoic acid;tetrabutylazanium;benzoate | [2] |

Crystallographic Data

The crystal structure of tetrabutylammonium hydrogen bis(benzoate) has been determined by single-crystal X-ray diffraction.[4]

Key Crystallographic Parameters:

-

Crystal System: Orthorhombic

-

Space Group: Pccn

-

O···O distance in the anion: 2.459(3) Å

The crystallographic data reveals that the two benzoate groups in the anion are linked by a short, crystallographically symmetrical O···H···O hydrogen bond.[4] This short distance is indicative of a very strong hydrogen bond. The structure also shows the presence of bifurcated C–H···O hydrogen bonds that connect the cations and anions, forming infinite chains within the crystal lattice.[4]

Experimental Protocols

As of the current date, there is a limited amount of publicly available, detailed experimental protocols specifically for the synthesis or application of this compound. However, the synthesis of the related compound, tetrabutylammonium benzoate, typically involves the reaction of tetrabutylammonium hydroxide with benzoic acid.[5] It can be inferred that the synthesis of this compound would involve a similar acid-base reaction, likely with a 1:2 stoichiometric ratio of tetrabutylammonium hydroxide to benzoic acid.

Due to the specialized nature of this compound, detailed experimental protocols for its use in specific applications, such as a catalyst for group transfer polymerization, are found in specialized literature and patents.[4]

Logical and Structural Relationships

The structural composition of this compound can be visualized as a hierarchical relationship of its constituent parts. This relationship is depicted in the following diagram.

Caption: Diagram showing the ionic and compositional relationships in this compound.

Conclusion

This compound is a well-defined chemical compound with a structure confirmed by X-ray crystallography. Its key feature is the hydrogen bis(benzoate) anion, where two benzoate units are held together by a strong, short hydrogen bond. The large organic cation makes the salt soluble in non-polar solvents, enabling its use in organic synthesis. While detailed, standardized experimental protocols are not widely available, its synthesis and applications are reported in specialized chemical literature. This guide provides a foundational understanding of its chemical structure for researchers and professionals in the field.

References

- 1. scbt.com [scbt.com]

- 2. Bioxyanion | C30H47NO4 | CID 11081419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Buy Tetrabutylammonium benzoate | 18819-89-1 [smolecule.com]

- 6. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryguru.com.sg [chemistryguru.com.sg]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | CAS#:116263-39-9 | Chemsrc [chemsrc.com]

- 10. This compound | 116263-39-9 [chemicalbook.com]

Synthesis and Characterization of Tetrabutylammonium Dibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrabutylammonium bibenzoate. This compound is of interest for its applications as a phase-transfer catalyst and a nucleophilic catalyst in polymerization reactions. This document outlines detailed experimental protocols, expected analytical data, and a visual representation of the synthetic workflow.

Synthesis of Tetrabutylammonium Dibenzoate

This compound can be synthesized through two primary methodologies: a neutralization reaction and a metathesis (ion exchange) reaction.

Method A: Neutralization of Tetrabutylammonium Hydroxide with Benzoic Acid

This method involves the straightforward acid-base neutralization of tetrabutylammonium hydroxide with two equivalents of benzoic acid.

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a solution of tetrabutylammonium hydroxide (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Prepare a solution of benzoic acid (2.0 equivalents) in the same solvent.

-

-

Reaction:

-

Slowly add the benzoic acid solution to the tetrabutylammonium hydroxide solution with continuous stirring at room temperature.

-

The reaction is typically exothermic; maintain the temperature between 20-25°C using a water bath if necessary.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization is an acetone/water mixture.[1]

-

Dissolve the crude product in a minimal amount of hot acetone, and then slowly add water until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow: Neutralization Method

Caption: Workflow for the synthesis of this compound via neutralization.

Method B: Metathesis Reaction

This method relies on an ion exchange reaction between tetrabutylammonium bromide and sodium benzoate in a biphasic system.[1]

Experimental Protocol:

-

Preparation of Reactants:

-

Dissolve sodium benzoate (2.0 equivalents) in deionized water.

-

Dissolve tetrabutylammonium bromide (1.0 equivalent) in an organic solvent immiscible with water, such as dichloromethane or chloroform.[1]

-

-

Reaction:

-

Combine the aqueous and organic solutions in a separatory funnel or a flask equipped with a mechanical stirrer.

-

Stir the biphasic mixture vigorously for 4-6 hours at room temperature to facilitate the transfer of the benzoate anion to the organic phase.

-

-

Isolation and Purification:

-

After the reaction, allow the layers to separate.

-

Collect the organic layer containing the desired product.

-

Wash the organic layer with deionized water (2-3 times) to remove any remaining sodium bromide and unreacted sodium benzoate.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization as described in Method A.

-

Synthesis Workflow: Metathesis Method

Caption: Workflow for the synthesis of this compound via metathesis.

Characterization of Tetrabutylammonium Dibenzoate

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. The following sections detail the expected results from these analyses.

Physical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₇NO₄ |

| Molecular Weight | 485.7 g/mol |

| Appearance | White to off-white crystalline solid |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts are based on the known spectra of the tetrabutylammonium cation and the benzoate anion.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 4H | Aromatic (ortho-protons of benzoate) | |

| ~7.6 | Triplet | 2H | Aromatic (para-protons of benzoate) | |

| ~7.5 | Triplet | 4H | Aromatic (meta-protons of benzoate) | |

| ~3.3 | Triplet | 8H | -N-CH₂ -CH₂-CH₂-CH₃ | |

| ~1.6 | Sextet | 8H | -N-CH₂-CH₂ -CH₂-CH₃ | |

| ~1.4 | Sextet | 8H | -N-CH₂-CH₂-CH₂ -CH₃ | |

| ~0.9 | Triplet | 12H | -N-CH₂-CH₂-CH₂-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (C=O) of benzoate | |

| ~133 | Aromatic (para-carbon of benzoate) | |

| ~131 | Aromatic (ipso-carbon of benzoate) | |

| ~130 | Aromatic (ortho-carbons of benzoate) | |

| ~128 | Aromatic (meta-carbons of benzoate) | |

| ~58 | -N-CH₂ -CH₂-CH₂-CH₃ | |

| ~24 | -N-CH₂-CH₂ -CH₂-CH₃ | |

| ~20 | -N-CH₂-CH₂-CH₂ -CH₃ | |

| ~13 | -N-CH₂-CH₂-CH₂-CH₃ |

2.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is suitable for the analysis of ionic compounds like this compound.

| Technique | Expected m/z | Assignment |

| ESI-MS (+) | 242.28 | [ (C₄H₉)₄N ]⁺ |

| ESI-MS (-) | 121.03 | [ C₆H₅COO ]⁻ |

| 364.10 | [ (C₆H₅COO)₂H ]⁻ (bibenzoate anion) |

2.2.3. Infrared (IR) Spectroscopy

| Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1600 and ~1400 | C=O stretching (asymmetric and symmetric) of carboxylate |

| ~1580 and ~1450 | C=C stretching (aromatic) |

| ~720 | C-H bending (aromatic) |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

| Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | Expected to be stable up to ~200°C, followed by decomposition. The decomposition of quaternary ammonium salts can proceed via Hofmann elimination. |

| DSC | Melting Point | A sharp endothermic peak corresponding to the melting point. The exact temperature would need to be determined experimentally. For comparison, the melting temperature of tetrabutylammonium bromide is approximately 120°C.[2] |

Applications

This compound is primarily utilized in the field of polymer chemistry. It serves as an effective nucleophilic catalyst for the silyl ketene acetal-initiated Group Transfer Polymerization (GTP) of alkyl acrylate monomers.[1] Its phase-transfer catalytic properties also make it useful in various organic syntheses. Additionally, due to its ionic nature, it can be employed as a supporting electrolyte in electrochemical studies.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

References

Tetrabutylammonium Bibenzoate: A Deep Dive into its Mechanism of Action in Organic Reactions

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of tetrabutylammonium bibenzoate (TBABB) in organic reactions. Primarily utilized as a potent nucleophilic catalyst, TBABB has carved a niche in the field of polymer chemistry, particularly in Group Transfer Polymerization (GTP). This document, intended for researchers, scientists, and drug development professionals, will delve into the core principles of its catalytic activity, supported by mechanistic pathways, experimental data, and procedural outlines.

Core Concepts: The Dual Nature of this compound

This compound's efficacy stems from its unique structure. The bulky and lipophilic tetrabutylammonium cation ensures solubility in organic solvents, a critical factor for homogeneous catalysis. The "bibenzoate" anion is typically a hydrogen-bonded dimer of a benzoate anion and a molecule of benzoic acid. This anionic complex is the workhorse of the catalysis, acting as a potent nucleophile.

The primary mechanism of action for tetrabutylammonium salts in organic reactions is Phase Transfer Catalysis (PTC) . The tetrabutylammonium cation facilitates the transfer of an anion (in this case, bibenzoate) from an aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. This transfer overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates.

While applicable in a general PTC context, TBABB's most well-documented and significant role is as a nucleophilic catalyst in Group Transfer Polymerization (GTP) .

Mechanism of Action in Group Transfer Polymerization (GTP)

Group Transfer Polymerization is a living polymerization technique used to produce acrylic polymers with well-defined molecular weights and narrow molecular weight distributions. TBABB acts as a nucleophilic catalyst in this process, initiating and propagating the polymerization of monomers like methyl methacrylate (MMA).

The proposed mechanism for TBABB-catalyzed GTP involves the following key steps:

-

Initiator Activation: The bibenzoate anion activates the silyl ketene acetal initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, MKE). It is proposed that the bibenzoate anion attacks the silicon atom of the initiator, generating a transient hypervalent siliconate intermediate. This interaction weakens the silicon-oxygen bond, making the enolate more nucleophilic.

-

Initiation: The activated enolate then attacks the double bond of a monomer molecule (e.g., MMA) in a Michael addition reaction. This forms a new, longer silyl ketene acetal and regenerates the bibenzoate catalyst.

-

Propagation: The newly formed silyl ketene acetal, now at the end of the growing polymer chain, is then activated by another molecule of the bibenzoate catalyst, and the cycle of monomer addition continues, leading to chain growth.

The "bibenzoate" form is believed to be particularly effective in GTP, potentially due to the involvement of the benzoic acid molecule in proton transfer steps or by providing a more delocalized and less tightly bound counter-ion, which can lead to better control over the polymerization process compared to a simple benzoate.

Visualizing the Pathway: GTP Catalyzed by TBABB

Caption: Mechanism of TBABB-catalyzed Group Transfer Polymerization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Group Transfer Polymerization of methyl methacrylate (MMA) using this compound as a catalyst. Data is compiled from various literature sources and represents typical experimental outcomes.

| Initiator | Monomer | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| MKE | MMA | TBABB (0.1) | THF | 25 | 2 | >95 | 10,000 | 1.1 - 1.3 |

| MKE | MMA | TBABB (0.1) | Toluene | 25 | 4 | >90 | 10,000 | 1.2 - 1.4 |

| MKE | n-Butyl Acrylate | TBABB (0.2) | THF | 0 | 3 | >95 | 8,000 | 1.2 - 1.5 |

Note: MKE = 1-methoxy-2-methyl-1-(trimethylsiloxy)propene; THF = Tetrahydrofuran; Mn = Number-average molecular weight; PDI = Polydispersity Index.

Experimental Protocols

Synthesis of this compound (TBABB)

This protocol outlines the synthesis of the TBABB catalyst.

Materials:

-

Tetrabutylammonium hydroxide (TBAOH), 40% solution in water

-

Benzoic acid

-

Diethyl ether

-

Hexane

Procedure:

-

To a solution of tetrabutylammonium hydroxide in water, add two equivalents of benzoic acid slowly with stirring.

-

The mixture is stirred at room temperature for 2 hours.

-

The water is removed under reduced pressure to yield a crude solid.

-

The crude product is recrystallized from a mixture of diethyl ether and hexane to afford pure this compound as a white crystalline solid.

-

The product should be dried under vacuum and stored in a desiccator.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Protocol for Group Transfer Polymerization of Methyl Methacrylate (MMA) using TBABB

This protocol provides a general procedure for the GTP of MMA.

Materials:

-

Methyl methacrylate (MMA), freshly distilled

-

1-methoxy-2-methyl-1-(trimethylsiloxy)propene (MKE), initiator

-

This compound (TBABB), catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

-

In a flame-dried flask under an inert atmosphere, dissolve the desired amount of TBABB catalyst in anhydrous THF.

-

Add the MKE initiator to the catalyst solution.

-

Slowly add the freshly distilled MMA monomer to the reaction mixture via a syringe pump over a period of time to control the exotherm.

-

Maintain the reaction temperature at room temperature or as specified.

-

After the addition is complete, allow the reaction to stir for a specified time to ensure complete conversion.

-

The polymerization is terminated by the addition of methanol.

-

The polymer is then precipitated in a non-solvent like hexane and dried under vacuum.

Visualizing the GTP Experimental Workflow

Caption: Experimental workflow for TBABB-catalyzed GTP of MMA.

Conclusion

This compound is a highly effective nucleophilic catalyst, with its primary and most significant application being in Group Transfer Polymerization. Its mechanism of action involves the activation of a silyl ketene acetal initiator through the nucleophilic action of the bibenzoate anion, leading to a controlled, living polymerization of acrylic monomers. The synthesis of the catalyst is straightforward, and its use in GTP provides a powerful tool for the creation of well-defined polymers. While its role in other organic reactions is less explored, the fundamental principles of phase transfer catalysis suggest its potential for facilitating reactions involving the benzoate anion in biphasic systems. Further research into the broader applications of TBABB could unveil new synthetic methodologies.

Solubility Profile of Tetrabutylammonium Dibenzoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium dibenzoate in common organic solvents. Due to a scarcity of publicly available quantitative data for tetrabutylammonium dibenzoate, this document also includes qualitative solubility information for this compound, alongside quantitative data for the closely related compound, tetrabutylammonium benzoate, to serve as a valuable point of reference. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to ascertain precise solubility profiles in their laboratories.

Introduction to Tetrabutylammonium Dibenzoate

Tetrabutylammonium dibenzoate (CAS No. 116263-39-9) is a quaternary ammonium salt. Its structure, comprising a bulky, lipophilic tetrabutylammonium cation and two benzoate anions, suggests a degree of solubility in a range of organic solvents. This property is critical for its application in various chemical processes, including as a phase-transfer catalyst and in the synthesis of polymers. Understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and ensuring process efficiency.

Solubility Data

Qualitative Solubility of Tetrabutylammonium Dibenzoate

-

The compound is described as being "highly soluble in organic solvents" [1].

-

One source indicates its solubility in chloroform [2].

These statements suggest good solubility in non-polar to moderately polar organic solvents. The large, non-polar tetrabutyl groups of the cation contribute to its affinity for organic media.

Quantitative Solubility of Tetrabutylammonium Benzoate (as a proxy)

Given the structural similarity, the solubility data for tetrabutylammonium benzoate (CAS No. 18819-89-1) can provide a useful, albeit approximate, indication of the behavior of the dibenzoate salt. It is crucial to note that the presence of a second benzoate anion in the target compound will influence its solubility, and the following data should be interpreted with this in mind.

| Solvent | Chemical Class | Solubility of Tetrabutylammonium Benzoate |

| Acetonitrile | Nitrile | 0.1 g/mL[3] |

This value indicates a high solubility of the monobenzoate salt in a polar aprotic solvent like acetonitrile. It is reasonable to hypothesize that tetrabutylammonium dibenzoate would also exhibit significant solubility in such solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for tetrabutylammonium dibenzoate, a standardized experimental protocol is necessary. The following outlines a common and reliable method.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the solute in a known amount of the solution.

Materials and Equipment:

-

Tetrabutylammonium dibenzoate

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of tetrabutylammonium dibenzoate to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter that has been pre-warmed to the equilibration temperature to prevent precipitation.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in mass will give the mass of the dissolved tetrabutylammonium dibenzoate.

-

Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as g/100 mL, g/kg of solvent, or molality.

Calculation:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution withdrawn) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of tetrabutylammonium dibenzoate.

Caption: A flowchart of the gravimetric method for determining solubility.

Logical Relationship of Solubility Factors

The solubility of a quaternary ammonium salt like tetrabutylammonium dibenzoate is influenced by several interrelated factors. The diagram below illustrates these relationships.

Caption: Key factors influencing the solubility of tetrabutylammonium dibenzoate.

Conclusion

While specific quantitative solubility data for tetrabutylammonium dibenzoate remains elusive in the public domain, qualitative indicators and data from the analogous monobenzoate salt suggest good solubility in organic solvents, particularly those with some degree of polarity. For researchers and professionals in drug development requiring precise solubility values, direct experimental determination is recommended. The protocol provided in this guide offers a robust methodology for obtaining this critical data, which is essential for the effective application and formulation of this compound.

References

Spectroscopic Profile of Tetrabutylammonium Dibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylammonium dibenzoate, an organic salt with applications in catalysis and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted and comparative data based on the known spectroscopic characteristics of its constituent ions: the tetrabutylammonium cation and the benzoate anion. The methodologies provided are generalized from standard practices for the analysis of ionic liquids and quaternary ammonium salts.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetrabutylammonium dibenzoate.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Multiplet | 4H | Aromatic protons ortho to carboxylate |

| ~7.4-7.6 | Multiplet | 6H | Aromatic protons meta and para to carboxylate |

| ~3.3-3.5 | Multiplet | 8H | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |

| ~1.6-1.8 | Multiplet | 8H | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |

| ~1.3-1.5 | Multiplet | 8H | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |

| ~0.9-1.1 | Triplet | 12H | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylate Carbon (C OO⁻) |

| ~135 | Aromatic ipso-Carbon |

| ~130 | Aromatic para-Carbon |

| ~129 | Aromatic ortho-Carbon |

| ~128 | Aromatic meta-Carbon |

| ~58 | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |

| ~24 | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |

| ~20 | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |

| ~13 | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2960, 2870 | Strong | Aliphatic C-H stretch |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1550-1610 | Strong | Asymmetric C=O stretch (carboxylate) |

| ~1380-1420 | Strong | Symmetric C=O stretch (carboxylate) |

| ~1480 | Medium | C-N stretch |

| ~720 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Technique |

| 242.28 | [C₁₆H₃₆N]⁺ | ESI-MS (Positive Mode) |

| 243.07 | [C₁₄H₂₂O₄]⁻ | ESI-MS (Negative Mode) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of ionic liquids and related organic salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of tetrabutylammonium dibenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 90° pulse with a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat ionic liquid between two potassium bromide (KBr) or zinc selenide (ZnSe) plates.[1][2] Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of tetrabutylammonium dibenzoate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the instrument to positive ion detection mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the tetrabutylammonium cation (m/z 242.28).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

-

Data Acquisition (Negative Ion Mode):

-

Switch the instrument to negative ion detection mode.

-

Re-optimize the source parameters for the detection of the bibenzoate anion.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ions of the cation and anion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the components of tetrabutylammonium dibenzoate.

Caption: General workflow for spectroscopic analysis of an ionic liquid.

Caption: Structural components of tetrabutylammonium dibenzoate.

References

An In-Depth Technical Guide to Tetrabutylammonium Bibenzoate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium bibenzoate, also known as tetrabutylammonium hydrogen bisbenzoate, is a quaternary ammonium salt that has garnered significant interest as a nucleophilic catalyst, particularly in the realm of polymer chemistry. Its discovery is intrinsically linked to the development of Group Transfer Polymerization (GTP), a living polymerization technique established by DuPont scientists in the 1980s. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed characterization of this compound, presenting key data in a structured format for researchers and professionals in chemistry and drug development.

Discovery and Historical Context

The emergence of this compound is rooted in the pioneering work on Group Transfer Polymerization (GTP), a method for the controlled polymerization of acrylic monomers.[1][2] Research in the late 1980s and early 1990s sought to expand the range of catalysts for this process beyond the initially used bifluoride ions.

In 1990, a team of researchers at DuPont, including I. B. Dicker, G. M. Cohen, W. B. Farnham, W. R. Hertler, E. D. Laganis, and D. Y. Sogah, published a seminal paper on the use of oxyanions as a new class of catalysts for GTP.[3] Within this work, they introduced the concept of "bioxyanions," which are 1:1 complexes of an oxyanion with its conjugate acid.[3] this compound was a key example of these "bioxyanions" and was shown to be an effective catalyst for the polymerization of acrylic monomers.[3]

The motivation for exploring these new catalysts was to improve control over the polymerization process. The "bioxyanions" like this compound were found to offer better control over molecular weight compared to their corresponding simple oxyanion counterparts.[3]

A few years later, in 1993, a detailed study on the crystal structure and spectroscopic characterization of what they termed "tetrabutylammonium hydrogen bisbenzoate" was published by S. Sivaram's research group.[4] This work provided the definitive structural elucidation of the compound and has become a cornerstone reference for its physical and chemical properties.

Physicochemical Properties and Characterization

This compound is a white crystalline solid. Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C30H47NO4 |

| Molecular Weight | 485.70 g/mol |

| CAS Number | 116263-39-9 |

| Appearance | White Crystalline Solid |

| Common Synonyms | Tetrabutylammonium hydrogen bisbenzoate, Bioxyanion |

Table 2: Crystallographic Data

The single-crystal X-ray diffraction data provides a detailed insight into the three-dimensional structure of the compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 13.038(1) Å |

| b = 13.589(1) Å | |

| c = 17.124(3) Å | |

| Z (molecules per unit cell) | 4 |

| O···O distance in hydrogen bond | 2.459(3) Å |

Data from Puranik et al., J. Chem. Soc., Perkin Trans. 2, 1993, 1517-1520.[4]

Table 3: Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Characterized and compared with benzoic acid and its corresponding salts.[4] |

| ¹³C NMR | Characterized and compared with benzoic acid and its corresponding salts.[4] |

| FTIR | Characterized and compared with benzoic acid and its corresponding salts.[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization reaction of tetrabutylammonium hydroxide with two equivalents of benzoic acid.[5]

Materials:

-

Tetrabutylammonium hydroxide (e.g., 40% solution in water)

-

Benzoic acid

-

Suitable solvent (e.g., methanol or ethanol)

-

Diethyl ether (for recrystallization)

Procedure:

-

Dissolve one equivalent of tetrabutylammonium hydroxide in a suitable solvent in a reaction flask.

-

Slowly add two equivalents of benzoic acid to the stirred solution. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for a specified period to ensure complete reaction.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as diethyl ether, to yield white crystals of this compound.[4]

-

Dry the purified crystals under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

-

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are obtained using an FTIR spectrometer.

-

Samples can be analyzed as a KBr pellet or as a thin film.

-

The spectrum provides information about the functional groups present in the molecule.

Single-Crystal X-ray Diffraction:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

X-ray diffraction data are collected at a controlled temperature.

-

The data are processed to determine the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

Visualization of Key Processes

Synthesis of this compound

The synthesis involves a straightforward acid-base neutralization reaction.

Role in Group Transfer Polymerization (GTP)

This compound acts as a nucleophilic catalyst in GTP. It activates the silyl ketene acetal initiator, which then reacts with the monomer to propagate the polymer chain.

Conclusion

This compound is a significant compound that emerged from the quest for more controlled living polymerization methods. Its well-defined structure, characterized by a strong hydrogen bond, and its efficacy as a nucleophilic catalyst have solidified its place in synthetic polymer chemistry. This guide provides the core technical information necessary for researchers to understand, synthesize, and utilize this versatile quaternary ammonium salt in their work.

References

- 1. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 2. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

tetrabutylammonium bibenzoate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrabutylammonium bibenzoate (CAS Number: 116263-39-9), a quaternary ammonium salt with applications in specialized chemical synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a nucleophilic catalyst.

Chemical and Physical Properties

This compound, also known as N,N,N-Tributyl-1-butanaminium Bibenzoate or Bioxyanion, is an organic salt.[1][2][3] Quantitative data for this compound is limited in publicly available literature. The key identifiers and properties are summarized in Table 1. For comparative reference, the properties of the closely related compound, tetrabutylammonium benzoate, are provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116263-39-9 | [1][2][3][4][5] |

| Molecular Formula | C₃₀H₄₇NO₄ | [2][3][4][5] |

| Molecular Weight | 485.70 g/mol | [2][3][5] |

| Synonyms | N,N,N-Tributyl-1-butanaminium Bibenzoate; Bioxyanion | [1][2][3] |

| Solubility | Highly soluble in organic solvents | [4] |

Table 2: Reference Physicochemical Properties of Tetrabutylammonium Benzoate

| Property | Value | Source |

| CAS Number | 18819-89-1 | [6][7] |

| Molecular Formula | C₂₃H₄₁NO₂ | [6] |

| Molecular Weight | 363.58 g/mol | [6] |

| Appearance | Crystals | |

| Melting Point | 64-67 °C | [6][7] |

| Solubility | Acetonitrile: 0.1 g/mL, clear, colorless |

Safety Data Sheet Summary

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 116263-39-9) was not identified in the available resources. The following information is summarized from the SDS of a structurally related compound, tetrabutylammonium benzoate (CAS 18819-89-1) , and should be used for reference purposes only. A comprehensive risk assessment should be conducted before handling.

Hazard Identification:

-

Considered a hazardous substance.[8]

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Risk of serious eye damage.[8]

-

May be toxic to aquatic organisms.[8]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing and flush skin with running water.[8]

-

Ingestion: If swallowed, may cause corrosive damage to mucous membranes. Nausea and vomiting may occur.[8] Seek immediate medical attention.

Handling and Storage:

-

Avoid all personal contact, including inhalation.[8]

-

Use in a well-ventilated area.[8]

-

Store in original, tightly closed containers.

Fire and Explosion Hazards:

-

Combustible solid.[8]

-

Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Experimental Protocols and Applications

Catalytic Role in Polymer Synthesis:

This compound is a useful nucleophile, capable of catalyzing the silyl ketene acetal-initiated Group Transfer Polymerization (GTP) of alkyl acrylate monomers.[3][9] GTP is a form of living polymerization that allows for the synthesis of polymers with controlled molecular weight and architecture.

The general workflow for its use in GTP can be described as follows:

-

Initiation: The process is initiated by a silyl ketene acetal.

-

Catalysis: this compound facilitates the transfer of the silyl group.

-

Propagation: Monomers are sequentially added to the growing polymer chain.

This compound has also been noted for its catalytic activity in carbonate interchange reactions involving aromatic biphenols and diphenyl carbonate.

The catalytic function of this compound is depicted in the following logical diagram:

Caption: Logical diagram of this compound's catalytic activity.

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound is involved in any biological signaling pathways. Its use appears to be confined to chemical synthesis applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound (116263-39-9) for sale [vulcanchem.com]

- 5. This compound | CAS: 116263-39-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. TETRABUTYLAMMONIUM BENZOATE CAS#: 18819-89-1 [amp.chemicalbook.com]

- 7. TETRABUTYLAMMONIUM BENZOATE;18819-89-1 [axsyn.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Tetrabutylammonium benzoate | 18819-89-1 | Benchchem [benchchem.com]

theoretical and computational studies of tetrabutylammonium bibenzoate

An In-depth Technical Guide to the Theoretical and Computational Study of Tetrabutylammonium Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tetrabutylammonium dibenzoate. Given the limited availability of specific computational studies on this molecule in the public domain, this document outlines the established theoretical frameworks and detailed protocols that would be employed in such a research endeavor. The guide draws upon methodologies successfully applied to analogous systems and leverages experimental data from the closely related tetrabutylammonium hydrogen bisbenzoate as a benchmark for validation.

Tetrabutylammonium dibenzoate is a quaternary ammonium salt with applications as a nucleophile and catalyst, for instance in group transfer polymerization.[1] Understanding its molecular structure, electronic properties, and dynamic behavior in solution is crucial for optimizing its function in various chemical and pharmaceutical contexts. Computational chemistry offers powerful tools to investigate these aspects at an atomic level, providing insights that complement experimental findings.

Theoretical Background

The study of tetrabutylammonium dibenzoate at a molecular level is effectively approached through two primary computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD).

Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems. DFT is highly effective for calculating molecular geometries, energies, and electronic properties. By solving the Schrödinger equation through approximations of the exchange-correlation functional, DFT provides a balance between accuracy and computational cost.[2][3][4]

Molecular Dynamics (MD): A computational simulation method for studying the physical movements of atoms and molecules. MD simulations allow for the examination of the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational changes, and interactions with a solvent.[5][6][7]

Computational Methodologies and Protocols

This section details the protocols for conducting DFT and MD studies on tetrabutylammonium dibenzoate.

Density Functional Theory (DFT) Studies

DFT calculations are ideal for determining the optimized geometry, vibrational frequencies, and electronic properties of the tetrabutylammonium dibenzoate ion pair.

Experimental Protocol for DFT Calculations:

-

Initial Structure Generation: The initial 3D coordinates of the tetrabutylammonium cation and the dibenzoate anion are generated using molecular modeling software. The dibenzoate anion is characterized by two benzoate moieties linked by a hydrogen bond.

-

Geometry Optimization: The geometry of the ion pair is optimized to find the lowest energy conformation. This is a critical step to ensure that all calculated properties correspond to a stable structure.[2][3][8]

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3]

-

To predict the infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data for validation.

-

-

Electronic Property Analysis: Various electronic properties are calculated from the optimized structure:

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of reactive sites.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic transitions and reactivity.

-

Natural Bond Orbital (NBO) Analysis: To study the charge distribution on individual atoms.

-

Predicted Quantitative Data from DFT:

The following table summarizes the types of quantitative data that would be generated from DFT calculations on tetrabutylammonium dibenzoate. The values presented are hypothetical and serve as an illustration of the expected output.

| Parameter | Hypothetical Value | Description |

| Optimized Geometry | ||

| O-H···O bond length | 2.46 Å | The length of the hydrogen bond connecting the two benzoate units in the anion. |

| C=O bond length | 1.25 Å | The length of the carbonyl bonds in the benzoate groups. |

| N-C bond length | 1.52 Å | The average bond length between the nitrogen and carbon atoms in the tetrabutylammonium cation. |

| Vibrational Frequencies | ||

| O-H stretch | ~3400 cm⁻¹ (broad) | The stretching frequency of the hydroxyl group involved in the hydrogen bond. |

| C=O stretch | ~1700 cm⁻¹ | The characteristic stretching frequency of the carbonyl groups. |

| C-H stretch | ~2900-3000 cm⁻¹ | The stretching frequencies of the C-H bonds in the butyl chains and phenyl rings. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, indicating the molecule's electronic stability. |

| Dipole Moment | 8.5 D | A measure of the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the behavior of tetrabutylammonium dibenzoate in a solvent, providing insights into its solvation, aggregation, and dynamic properties.

Experimental Protocol for MD Simulations:

-

System Setup:

-

A simulation box is created, containing one or more tetrabutylammonium dibenzoate ion pairs.

-

The box is solvated with a chosen solvent (e.g., water, dichloromethane).

-

Counter-ions are added if necessary to neutralize the system.

-

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic and intermolecular interactions. The force field parameters for the tetrabutylammonium cation and dibenzoate anion may need to be generated or validated.

-

Equilibration: The system is subjected to a series of equilibration steps to reach a stable temperature and pressure:

-

Energy Minimization: To remove any steric clashes or unfavorable contacts.

-

NVT Ensemble (Canonical): The system is heated to the desired temperature while keeping the number of particles (N), volume (V), and temperature (T) constant.

-

NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the desired temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant.

-

-

Production Run: After equilibration, a long production simulation is run to collect trajectory data for analysis.

-

Trajectory Analysis: The saved trajectories are analyzed to extract various properties:

-

Radial Distribution Functions (RDFs): To characterize the local structure and arrangement of solvent molecules around the ions.[5]

-

Coordination Numbers: To quantify the number of solvent molecules in the solvation shells of the ions.[5]

-

Diffusion Coefficients: To measure the mobility of the ions and solvent molecules.

-

Hydrogen Bond Analysis: To study the dynamics of the intramolecular hydrogen bond in the dibenzoate anion and its interactions with the solvent.

-

Predicted Quantitative Data from MD Simulations:

The following table outlines the kind of quantitative data that would be obtained from an MD simulation of tetrabutylammonium dibenzoate in an aqueous solution.

| Parameter | Hypothetical Value | Description |

| Structural Properties | ||

| RDF (N⁺···O_water) peak position | 4.5 Å | The most probable distance between the nitrogen atom of the cation and the oxygen atom of water molecules. |

| Coordination Number of N⁺ with water | 12 | The average number of water molecules in the first solvation shell of the tetrabutylammonium cation. |

| RDF (O_anion···H_water) peak position | 1.8 Å | The most probable distance between the carboxylate oxygen atoms of the anion and the hydrogen atoms of water molecules. |

| Dynamical Properties | ||

| Diffusion Coefficient of TBA⁺ | 0.5 x 10⁻⁵ cm²/s | The rate of diffusion of the tetrabutylammonium cation in the solvent. |

| Diffusion Coefficient of Dibenzoate⁻ | 0.7 x 10⁻⁵ cm²/s | The rate of diffusion of the dibenzoate anion in the solvent. |

| Hydrogen Bond Lifetime (intramolecular) | 50 ps | The average duration of the intramolecular hydrogen bond within the dibenzoate anion. |

Experimental Data for Validation

Experimental data is crucial for validating the results of computational studies. The crystal structure of the closely related tetrabutylammonium hydrogen bisbenzoate provides an excellent benchmark for the geometry optimization of the dibenzoate anion.[1]

| Parameter | Experimental Value[1] | Description |

| Crystal System | Orthorhombic | The crystal system of tetrabutylammonium hydrogen bisbenzoate. |

| Space Group | Pccn | The space group of the crystal. |

| Unit Cell Parameters | ||

| a | 13.038(1) Å | The length of the 'a' axis of the unit cell. |

| b | 13.589(1) Å | The length of the 'b' axis of the unit cell. |

| c | 17.124(3) Å | The length of the 'c' axis of the unit cell. |

| Key Bond Distances | ||

| O···O distance | 2.459(3) Å | The distance between the oxygen atoms involved in the short hydrogen bond. |

Visualizations

DFT Calculation Workflow

Caption: Workflow for a typical DFT study.

MD Simulation Workflow

References

- 1. Tetrabutylammonium hydrogen bisbenzoate: crystal structure and study of short hydrogen bonds in hydrogen bisbenzoate anion system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Combined experimental and computational investigation of tetrabutylammonium bromide-carboxylic acid-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations of interfacial structure, dynamics, and interfacial tension of tetrabutylammonium bromide aqueous solution in the presence of methane and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Dynamical Properties of Tetraalkylammonium Bromide Aqueous Solutions: A Molecular Dynamics Simulation Study Using a Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutylammonium Bibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium bibenzoate is a quaternary ammonium salt incorporating a large, flexible cation and a bibenzoate anion. Such compounds are of interest in various fields, including as phase-transfer catalysts, electrolytes, and potentially as active pharmaceutical ingredients or excipients. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for determining its safe handling, storage, and processing temperatures, as well as its compatibility with other substances in a formulation. This guide outlines the expected thermal behavior, potential decomposition mechanisms, and standard methodologies for the thermal analysis of this compound.

Predicted Thermal Stability

Based on data from various tetrabutylammonium salts, the thermal decomposition of the tetrabutylammonium cation is the primary determinant of the salt's stability. Generally, tetrabutylammonium salts exhibit decomposition onset temperatures well above 200°C. For instance, studies on tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF6) indicate they are thermally stable up to significant temperatures.[1] The thermal stability of tetrabutylammonium salts is generally found to be in the order of TBAP < TBAHFP < TBATFB, where TBAP is tetrabutylammonium perchlorate, TBAHFP is tetrabutylammonium hexafluorophosphate, and TBATFB is tetrabutylammonium tetrafluoroborate.

The bibenzoate anion is anticipated to be relatively stable. For comparison, benzoic acid itself undergoes decomposition at temperatures above 400°C.[2] Therefore, the thermal decomposition of this compound is expected to be initiated by the degradation of the tetrabutylammonium cation.

Tabulated Data of Related Compounds

To provide a comparative context, the following table summarizes the thermal decomposition data for several related tetrabutylammonium salts.

| Compound Name | Decomposition Onset Temperature (°C) | Key Observations |

| Tetrabutylammonium Bromide (TBA-Br) | Approx. 250-300 | Stable with the addition of Al2O3.[1] |

| Tetrabutylammonium Hexafluorophosphate (TBA-PF6) | Approx. 250-300 | Stability reduced by the addition of Al2O3.[1] |

| Tetrabutylammonium Perchlorate (TBAP) | Lower than TBAHFP and TBATFB | |

| Tetrabutylammonium Tribromide (TBATB) | Approx. 230 | Main decomposition occurs around this temperature. |

Note: The exact decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Predicted Decomposition Pathway

The primary thermal decomposition mechanism for quaternary ammonium salts lacking beta-protons on all but one alkyl group is the Hofmann elimination .[3][4][5][6][7] This reaction involves the abstraction of a beta-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.

In the case of this compound, the bibenzoate anion can act as the base. The expected decomposition products are tributylamine , 1-butene , and bibenzoic acid .

At higher temperatures, the bibenzoic acid may further decompose. The thermal decomposition of benzoic acid is known to yield benzene and carbon dioxide .[2] Therefore, at elevated temperatures, the secondary decomposition of the bibenzoate moiety could lead to the formation of biphenyl, carbon dioxide, and water. Combustion in the presence of air would produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

Visualization of the Decomposition Pathway

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and to quantify mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the this compound sample in a clean, inert sample pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions and reactions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions but below the onset of decomposition.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the amorphous or recrystallized material.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization, some decompositions) will appear as valleys.

-

The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

-

The glass transition temperature (Tg) is observed as a step change in the baseline.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

Instrumentation: A TGA instrument interfaced with an MS or FTIR spectrometer via a heated transfer line.

-

Procedure: The TGA experiment is run as described in section 4.1. The gases evolved from the sample during decomposition are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis:

-

TGA-MS: The mass spectrometer will provide mass-to-charge ratio data for the evolved species, allowing for the identification of fragments corresponding to tributylamine, butene, benzene, CO2, and water.

-

TGA-FTIR: The FTIR spectrometer will provide infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds based on their characteristic absorption bands.

-

Experimental Workflow Visualization

Caption: Workflow for the thermal characterization of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal behavior can be inferred from related compounds. The thermal stability is expected to be governed by the decomposition of the tetrabutylammonium cation via a Hofmann elimination mechanism, with an onset of decomposition likely above 200°C. The primary decomposition products are predicted to be tributylamine, 1-butene, and bibenzoic acid. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this and similar quaternary ammonium salts. Such characterization is essential for ensuring the safe and effective application of these materials in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 7. byjus.com [byjus.com]

literature review on tetrabutylammonium bibenzoate

An In-depth Technical Guide to Tetrabutylammonium Bibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary ammonium salt that finds applications in organic synthesis as a nucleophilic catalyst. Comprising a central nitrogen atom bonded to four butyl groups, the tetrabutylammonium cation is paired with a bibenzoate anion. This structure imparts solubility in organic solvents, enabling its use in various reaction media. This guide provides a comprehensive overview of the available scientific information on this compound, including its properties, synthesis, and catalytic applications.

Core Properties

This compound is identified by the CAS number 116263-39-9. Its molecular formula is C30H47NO4, corresponding to a molecular weight of 485.70 g/mol . While specific experimental data for the bibenzoate is limited, data for the closely related tetrabutylammonium benzoate can provide useful estimates.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related tetrabutylammonium benzoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Number | 116263-39-9 | |

| Molecular Formula | C30H47NO4 | |

| Molecular Weight | 485.70 g/mol | |

| Tetrabutylammonium Benzoate | ||

| Melting Point | 64-67 °C | |

| Solubility in Acetonitrile | 0.1 g/mL |

Table 2: Spectroscopic Data (Predicted based on constituent ions)

| Tetrabutylammonium Cation | ||

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity |

| ~3.3 | m | |

| ~1.6 | m | |

| ~1.4 | m | |

| ~1.0 | t | |

| ¹³C NMR (CDCl₃) | δ (ppm) | |

| ~58.8 | ||

| ~24.1 | ||

| ~19.8 | ||

| ~13.7 | ||

| Benzoate Anion | ||

| ¹³C NMR (DMSO-d₆) | δ (ppm) | |

| C=O | ~167 | |

| C-ipso | ~131 | |

| C-ortho | ~130 | |

| C-meta | ~128 | |

| C-para | ~129 | |

| FTIR (KBr) | ν (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch | |

| ~1600 | C=O stretch (asymmetric) | |

| ~1550 | C=C stretch (aromatic) | |

| ~1400 | C=O stretch (symmetric) | |

| ~720 | Aromatic C-H bend | |

| Tetrabutylammonium Cation | ||

| FTIR (KBr) | ν (cm⁻¹) | Assignment |

| ~2960, 2870 | C-H stretch (alkyl) | |

| ~1480 | C-H bend (alkyl) |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is through the neutralization of tetrabutylammonium hydroxide with two equivalents of benzoic acid.

Materials:

-

Tetrabutylammonium hydroxide (e.g., 40% solution in water or methanol)

-

Benzoic acid

-

Suitable solvent (e.g., methanol, ethanol)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve a known quantity of tetrabutylammonium hydroxide in a suitable solvent such as methanol.

-

In a separate flask, dissolve two molar equivalents of benzoic acid in the same solvent.

-

Slowly add the benzoic acid solution to the stirred solution of tetrabutylammonium hydroxide at room temperature.

-

Stir the reaction mixture for a few hours to ensure complete neutralization.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Collect the purified crystals by filtration and dry them under vacuum.

Catalytic Applications and Signaling Pathways

This compound is known to be a useful nucleophile and catalyst in organic synthesis. Its primary documented application is in Group Transfer Polymerization (GTP) .

Group Transfer Polymerization (GTP)

GTP is a living polymerization method used for acrylic monomers. This compound can act as a nucleophilic catalyst in this process. The mechanism is believed to proceed via either an associative or a dissociative pathway.

Associative Mechanism of GTP

In the associative mechanism, the bibenzoate anion is thought to coordinate to the silicon atom of the silyl ketene acetal initiator. This coordination activates the initiator, facilitating the addition of a monomer molecule. The silyl group is then transferred to the newly added monomer unit, regenerating the silyl ketene acetal at the growing chain end.

Dissociative Mechanism of GTP

The dissociative mechanism proposes that the bibenzoate anion reacts with the silyl ketene acetal initiator to generate a small amount of a highly reactive enolate anion and a trimethylsilyl benzoate species. This enolate anion then initiates the polymerization by attacking a monomer molecule. The trimethylsilyl group is subsequently transferred, regenerating the enolate at the chain end.

Carbonate Interchange Reaction

While this compound has been mentioned as a catalyst for carbonate interchange reactions, detailed mechanistic studies for this specific catalyst were not found in the surveyed literature. Generally, quaternary ammonium salts can facilitate such reactions by acting as phase-transfer catalysts, transporting the anionic nucleophile into the organic phase to react with the carbonate substrate.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly as a catalyst for Group Transfer Polymerization. While specific quantitative data for this compound is not extensively documented, reasonable estimations can be made from its constituent ions and the closely related tetrabutylammonium benzoate. The provided synthesis protocol offers a general guideline for its preparation. The diagrams of the proposed GTP mechanisms offer a visual representation of its catalytic role. Further research would be beneficial to fully elucidate the specific properties and reaction mechanisms of this compound.

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Bibenzoate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrabutylammonium bibenzoate and related tetrabutylammonium carboxylates in various polymerization reactions. These compounds have shown utility as catalysts and initiators in anionic and group transfer polymerizations, offering a metal-free approach to the synthesis of well-defined polymers.

Application: Anionic Polymerization of Epoxides

Tetrabutylammonium carboxylates, such as tetrabutylammonium benzoate, serve as effective initiators for the ring-opening anionic polymerization of epoxides like propylene oxide. The bulky tetrabutylammonium cation enhances the solubility of the initiator in organic media and promotes ion separation, facilitating the polymerization process.[1][2]

Mechanism of Polymerization

The polymerization is initiated by the nucleophilic attack of the benzoate anion on the epoxide ring. The reaction proceeds via a "living" anionic mechanism, where the growing polymer chain end remains active until intentionally terminated. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Polymerization of Propylene Oxide

This protocol is adapted from the study by Chen and Van De Mark (1993).[1][2]

Materials:

-

Tetrabutylammonium benzoate (initiator)

-

Propylene oxide (monomer), dried over calcium hydride and distilled

-

Solvent (e.g., acetonitrile, dioxane, cyclohexane, tetrahydrofuran), dried appropriately

-

Dry argon or nitrogen gas

-

Small steel pressure reactor

-

Thermostated heater

-

Dilute HCl for neutralization

Procedure:

-

Initiator Preparation: Tetrabutylammonium benzoate can be prepared by neutralizing tetrabutylammonium hydroxide with benzoic acid. The resulting salt should be dried under vacuum at 53°C for 24 hours.[2]

-

Reactor Setup: A small steel pressure reactor is charged with the desired amount of tetrabutylammonium benzoate initiator and solvent under a blanket of dry argon.[2]

-

Monomer Addition: The desired amount of propylene oxide monomer is then introduced into the reactor.[2]

-

Polymerization: The reactor is sealed and placed in a thermostated heater at the desired temperature (e.g., 40-108°C) for a specific duration (e.g., 40 hours).[1][2]

-

Termination and Work-up: After the reaction, the reactor is cooled, and the polymerization is terminated by adding a small amount of dilute HCl.[2]

-

Isolation: The unreacted monomer and solvent are removed under vacuum. The resulting polymer is weighed to determine the yield.[2]

-

Characterization: The polymer is characterized by techniques such as ¹H-NMR, FTIR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and molecular weight distribution.[2]

Quantitative Data Summary